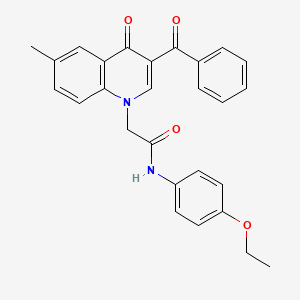

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Descripción

This compound features a quinolin-4-one core substituted at position 3 with a benzoyl group and at position 6 with a methyl group. Quinolinone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . The 4-ethoxyphenyl moiety may improve metabolic stability and bioavailability compared to simpler aryl substituents .

Propiedades

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-3-33-21-12-10-20(11-13-21)28-25(30)17-29-16-23(26(31)19-7-5-4-6-8-19)27(32)22-15-18(2)9-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWCILVMBDNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the ethoxyphenylacetamide group: This step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, and reported biological activities:

Pharmacological and Structural Insights

Quinolinone vs. Quinazolinones (e.g., V9 and Compound 28) are more rigid, favoring selective enzyme inhibition (e.g., InhA in tuberculosis) .

Substituent Effects :

- Benzoyl Group (Target Compound) : Likely contributes to hydrophobic interactions and stability, similar to sulfonyl groups in ’s compound .

- 4-Ethoxyphenyl (Target Compound) : Compared to 4-chlorophenyl () or 3-methylphenyl (), this group may reduce cytotoxicity while maintaining solubility .

Activity Trends: Enzyme Inhibition: Sulfonyl () and chloro-methyl () substituents correlate with strong enzyme inhibitory effects, suggesting the target compound’s benzoyl group could mimic this activity . Anti-inflammatory/Analgesic: Ethylamino (V9) and 4-ethoxyphenyl (Target) groups enhance activity via hydrogen bonding and COX-2 interactions .

Actividad Biológica

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 426.5 g/mol. The structure includes a quinoline core, benzoyl group, and an acetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O4 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 897624-55-4 |

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide demonstrate effectiveness against various bacterial strains. For instance, a study highlighted the efficacy of related compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of quinoline derivatives have been widely studied. In vitro assays have demonstrated that 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The results indicated that the compound effectively inhibits tumor cell growth and induces apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed that certain quinoline derivatives can cause cell cycle arrest at the G2/M phase, preventing further cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.